1-Bromo-2-fluorobutane

描述

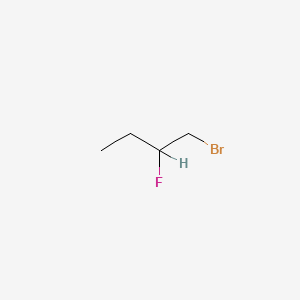

1-Bromo-2-fluorobutane (C₄H₈BrF) is a halogenated alkane featuring a bromine atom at the first carbon and a fluorine atom at the second carbon of a butane chain. This compound combines the electrophilic properties of bromine with the strong electronegativity of fluorine, making it a unique substrate for nucleophilic substitution reactions and fluorination studies. The molecular weight is calculated as 155 g/mol (C: 48, H: 8, Br: 80, F: 19), and its polarity is expected to be higher than non-fluorinated bromoalkanes due to fluorine’s electronegativity .

属性

IUPAC Name |

1-bromo-2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJVYLYFMNOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940179 | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-73-4 | |

| Record name | Butane, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorobutane can be synthesized through several methods:

Halogen Exchange Reaction: One common method involves the reaction of 1-bromo-2-butanol with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom.

Direct Halogenation: Another method involves the direct halogenation of 2-fluorobutane with bromine in the presence of a radical initiator. This reaction requires careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the halogen exchange reaction due to its higher yield and selectivity. The process is typically carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.

化学反应分析

1-Bromo-2-fluorobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution (SN2): This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The major products formed are 2-fluorobutane derivatives.

Elimination (E2): Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Typical bases used include potassium tert-butoxide and sodium ethoxide.

Reduction: The compound can be reduced to 2-fluorobutane using reducing agents such as lithium aluminum hydride.

科学研究应用

1-Bromo-2-fluorobutane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

作用机制

The mechanism of action of 1-Bromo-2-fluorobutane in chemical reactions primarily involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The presence of the fluorine atom stabilizes the carbocation through inductive effects, facilitating the reaction. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon.

相似化合物的比较

Key Observations :

- Boiling Points : Longer carbon chains (e.g., 1-bromopentane) exhibit higher boiling points than shorter analogs. The addition of fluorine in this compound may elevate boiling points slightly compared to 1-bromobutane due to increased polarity, but this remains unverified.

- Reactivity: Bromine’s lower bond dissociation energy compared to chlorine makes bromoalkanes more reactive in SN2 reactions.

Industrial and Laboratory Use

生物活性

1-Bromo-2-fluorobutane (C4H8BrF) is an organohalogen compound known for its unique reactivity due to the presence of both bromine and fluorine atoms on a butane backbone. This compound serves as a versatile intermediate in organic synthesis, facilitating the introduction of halogen functionalities into various organic molecules, which can significantly alter their chemical properties and biological activities. Despite its utility in synthetic chemistry, detailed studies on its specific biological activity remain limited.

This compound is a colorless liquid that exhibits notable reactivity as an alkylating agent. The compound's structure allows it to undergo nucleophilic substitution reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C4H8BrF |

| Molecular Weight | 171.01 g/mol |

| Boiling Point | 101-102 °C |

| Density | 1.36 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-bromine and carbon-fluorine bonds. This reactivity is crucial for synthesizing various compounds that may exhibit biological activity.

Nucleophilic Substitution Reactions

This compound can react with nucleophiles such as hydroxide ions or amines, leading to the formation of derivatives like alcohols or amines:

This reaction is essential for introducing functional groups that can enhance the biological activity of synthesized compounds.

Biological Studies and Case Reports

While specific studies directly investigating the biological effects of this compound are scarce, its derivatives have shown promise in various applications:

- Antitumor Activity : Research on fluorinated compounds has indicated that fluorinated derivatives can exhibit enhanced antitumor properties. For instance, compounds similar to this compound have been noted for their effectiveness against certain cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and repair .

- Pharmacological Potential : The introduction of fluorine into organic molecules often enhances their metabolic stability and bioavailability. This property is beneficial in drug development, where compounds need to withstand metabolic degradation while maintaining efficacy .

- Toxicological Assessments : Preliminary studies suggest that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and the presence of functional groups. While specific toxicity data for this compound is limited, similar compounds have raised concerns regarding their environmental persistence and potential health impacts .

Interaction with Biological Systems

The interaction of this compound with biological macromolecules such as proteins and nucleic acids could potentially lead to alterations in cellular signaling pathways and gene expression profiles. However, detailed mechanistic studies are necessary to elucidate these interactions fully.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Bromo-2-fluorobutane to ensure high yield and purity?

- Methodology :

- Synthesis Route : Use nucleophilic substitution (e.g., SN2) between 2-fluorobutanol and hydrobromic acid (HBr) under controlled conditions. Catalysts like sulfuric acid may enhance reactivity.

- Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions (e.g., elimination or rearrangements).

- Purification : Fractional distillation (boiling point ~120–130°C estimated) followed by column chromatography to isolate the product from unreacted precursors or byproducts like dihalides.

- Safety : Use flame-resistant equipment and grounding to prevent static discharge due to flammability risks .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR Analysis :

- ¹H NMR : Expect a triplet for the fluorine-adjacent CH₂ group (δ ~4.5–5.0 ppm) and splitting patterns reflecting bromine’s electronegativity.

- ¹³C NMR : Peaks for C-Br (~30–40 ppm) and C-F (~90–110 ppm) .

- Mass Spectrometry : Parent ion [M]⁺ at m/z ~166 (C₄H₈BrF), with fragmentation patterns showing Br loss (m/z ~87) and F-related cleavages.

- IR Spectroscopy : C-Br stretch (~500–600 cm⁻¹) and C-F stretch (~1000–1100 cm⁻¹) .

Advanced Research Questions

Q. What factors influence regioselectivity during the halogenation of 2-fluorobutane to synthesize this compound?

- Methodology :

- Steric Effects : Bulky substituents near the reaction site (e.g., fluorine at position 2) may favor bromination at the less hindered terminal carbon.

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C-F bond, directing bromine to the adjacent carbon via inductive effects.

- Competing Pathways : Monitor for elimination (e.g., forming alkenes) using gas chromatography. Adjust solvent polarity (e.g., DMF vs. THF) to favor substitution .

Q. How do steric and electronic effects alter the reactivity of this compound in SN2 reactions compared to 1-Bromo-2-chlorobutane?

- Methodology :

- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., NaOH) under identical conditions. Fluorine’s higher electronegativity may slow SN2 due to increased transition-state steric hindrance.

- Computational Modeling : Use DFT calculations to analyze bond angles and charge distribution. Fluorine’s smaller size vs. chlorine may reduce steric bulk but enhance electron withdrawal.

- Isotope Effects : Deuterated analogs (e.g., 2-fluorobutane-d₉) can clarify mechanistic pathways .

Data Contradictions and Validation

Q. How can conflicting NMR data for this compound in literature be resolved?

- Methodology :

- Cross-Validation : Compare results with high-purity commercial standards or NIST reference spectra .

- Solvent Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding.

- Collaborative Studies : Replicate experiments across labs to isolate instrument-specific artifacts .

Tables for Key Data

| Property | This compound | 1-Bromo-2-chlorobutane (Reference) |

|---|---|---|

| Molecular Formula | C₄H₈BrF | C₄H₈BrCl |

| Molecular Weight (g/mol) | 167.01 | 171.46 |

| Boiling Point (°C) | ~120–130 (estimated) | 142–145 |

| ¹H NMR (δ, ppm) | 4.5–5.0 (CH₂-F) | 3.8–4.2 (CH₂-Cl) |

| Reactivity in SN2 (vs. Cl) | Slower (steric/electronic) | Faster (lower electronegativity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。